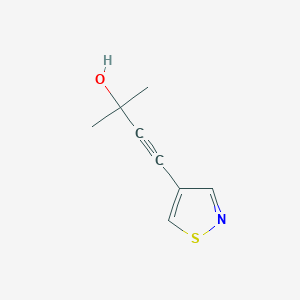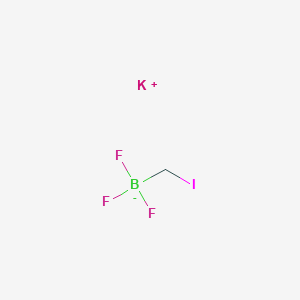![molecular formula C8H6BF3O2 B7880507 5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B7880507.png)
5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3h)-ol
Vue d'ensemble
Description
5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3h)-ol is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to a benzo[c][1,2]oxaborol ring, which imparts significant chemical stability and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods not only enhance efficiency but also reduce the environmental impact by minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3h)-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor . Additionally, the compound can modulate signaling pathways involved in inflammation and cancer, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one
- 5-tert-Butylbenzo[d]oxazol-2(3H)-one
- 5-Ethylbenzo[d]oxazol-2(3H)-one
- 5,6-Dimethylbenzo[d]oxazol-2(3H)-one
Uniqueness
Compared to similar compounds, 5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3h)-ol stands out due to its unique trifluoromethyl group, which imparts enhanced chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical agents .
Propriétés
IUPAC Name |
1-hydroxy-5-(trifluoromethyl)-3H-2,1-benzoxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O2/c10-8(11,12)6-1-2-7-5(3-6)4-14-9(7)13/h1-3,13H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYLHIVBNMYEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B7880429.png)
![4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B7880434.png)




![7-bromo-2-methyl-1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7880470.png)
![N-[3-(2,5-dioxofuran-3-yl)phenyl]acetamide](/img/structure/B7880479.png)

![4,7-Dimethoxy-5-[(4-methoxyphenyl)ethynyl]-1,3-benzodioxole](/img/structure/B7880500.png)



